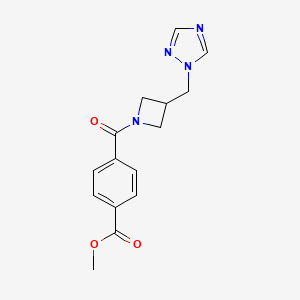
N-(1-cyano-2,2-dimethylpropyl)-4-(pyridin-3-yloxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyano-2,2-dimethylpropyl)-4-(pyridin-3-yloxy)benzamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as 'Compound A' and is known for its ability to selectively inhibit the activity of a specific protein kinase, which is involved in a variety of cellular processes.
Mechanism of Action
The mechanism of action of Compound A involves the selective inhibition of a specific protein kinase, which is involved in the regulation of cell growth and proliferation. This inhibition leads to the suppression of cellular signaling pathways that are involved in the development and progression of cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Compound A have been extensively studied in vitro and in vivo. In vitro studies have shown that Compound A is a potent inhibitor of the target protein kinase, leading to the suppression of cell growth and proliferation. In vivo studies have shown that Compound A has anti-tumor effects in various animal models of cancer.
Advantages and Limitations for Lab Experiments
One of the major advantages of using Compound A in lab experiments is its high potency and selectivity for the target protein kinase. This allows for the specific inhibition of the target protein kinase without affecting other cellular processes. However, one of the limitations of using Compound A is its poor solubility in aqueous solutions, which can limit its use in certain experiments.
Future Directions
There are several future directions for the research on Compound A. One potential area of research is the development of more potent and selective inhibitors of the target protein kinase. Another area of research is the investigation of the potential therapeutic applications of Compound A in various types of cancer. Additionally, the development of more efficient synthesis methods for Compound A could lead to its wider use in scientific research.
Synthesis Methods
The synthesis of Compound A involves several steps, including the reaction of 4-hydroxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 3-pyridylmethanol to form the corresponding ester. The final step involves the reaction of the ester with N-(1-cyano-2,2-dimethylpropyl)amine to form Compound A.
Scientific Research Applications
Compound A has been extensively studied for its potential applications in scientific research. One of the key areas of research has been in the field of cancer biology, where the selective inhibition of protein kinases has been shown to have therapeutic potential. Compound A has been shown to be a potent inhibitor of a specific protein kinase, which is involved in the regulation of cell growth and proliferation.
properties
IUPAC Name |
N-(1-cyano-2,2-dimethylpropyl)-4-pyridin-3-yloxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-18(2,3)16(11-19)21-17(22)13-6-8-14(9-7-13)23-15-5-4-10-20-12-15/h4-10,12,16H,1-3H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLATTWHJDFQPAM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C#N)NC(=O)C1=CC=C(C=C1)OC2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-2,2-dimethylpropyl)-4-(pyridin-3-yloxy)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2369798.png)

![N-[1-(4-Chloro-3-fluorophenyl)-3-hydroxypropyl]prop-2-enamide](/img/structure/B2369801.png)



![7-(3,4-dichlorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2369805.png)

![N-(2-fluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2369808.png)
![N-{6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[(4-fluorobenzyl)sulfanyl]-4-pyrimidinyl}-N-methylamine](/img/structure/B2369811.png)

![2-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2369814.png)
